Himastatin
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Overview
Description
Himastatin is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Structural Analysis in Himastatin Biosynthesis
Himastatin, a novel antibiotic with a unique bicyclohexadepsipeptide structure, involves cytochrome P450 enzymes (HmtT, HmtN, HmtS) in its biosynthesis. Structural analysis of these enzymes, such as the unusual conformation of the F–G loop in HmtT and the distinctive orientation of the F/G helices in HmtN and HmtT, provides insight into the molecular processes of himastatin synthesis. This knowledge contributes to understanding the tailoring steps of cyclohexadepsipeptide backbones in antibiotic production (Zhang et al., 2013).
Total Synthesis of Himastatin
The total synthesis of himastatin has been achieved, overcoming significant synthetic challenges due to its complex homodimeric structure. This synthesis has led to the production of various himastatin derivatives, providing valuable insights into its antibiotic activity. Such work is crucial for understanding the molecule's bioactivity and potential applications in antimicrobial research (D’Angelo et al., 2021).
Molecular Characterization of Hydroxylase HmtN
The crystal structure of hydroxylase HmtN, involved in the hydroxylation of the piperazic acid motif in himastatin biosynthesis, has been determined. This study provides the first structure of a cytochrome P450 enzyme in the context of cyclohexadepsipeptide hydroxylation during himastatin biosynthesis. Understanding the electrostatic potential of HmtN and its active site composition is crucial for grasping the enzyme's substrate recognition and catalytic functions (Zhang, Chen, & Zhang, 2017).
Enhancement of Himastatin Bioproduction
Research on the himastatin biosynthetic gene cluster (BGC) in Streptomyces hygroscopicus has identified regulatory genes (hmtABD) impacting himastatin biosynthesis. Understanding the roles of these genes in regulating himastatin production has implications for enhancing the bioproduction of this important antibiotic. Such knowledge contributes to the broader understanding of secondary metabolic regulatory mechanisms in Streptomyces and can guide the exploitation of cyclopeptidic natural products like himastatin with antimicrobial and antitumor potential (Xie et al., 2019).
Retrospective on Himastatin Synthesis
The total synthesis of himastatin, including a revised stereostructure, has provided insights into the molecule's bioactivity. This synthesis has delineated a biological pharmacophore and suggested a structural trend for future structure-activity relationship (SAR) investigations in antibiotic research (Kamenecka & Danishefsky, 2001).
properties
Product Name |
Himastatin |
---|---|
Molecular Formula |
C72H104N14O20 |
Molecular Weight |
1485.7 g/mol |
IUPAC Name |
(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone |
InChI |
InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1 |
InChI Key |
OZPNLJQULOIOGU-UPABGHPRSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O |
synonyms |
himastatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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